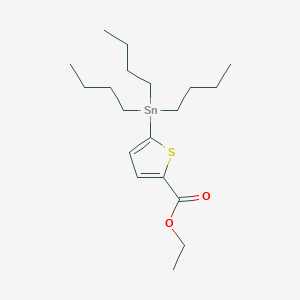
Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H22N2O3 It is a derivative of piperidine and azetidine, which are both important heterocyclic compounds in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with azetidine derivatives under specific conditionsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups .
Applications De Recherche Scientifique
Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate: Similar structure but with an amino group instead of an azetidin-3-yloxy group.
tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Similar structure but with a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate is unique due to the presence of both azetidine and piperidine rings, which provide a distinct set of chemical properties and reactivity.
Propriétés
Formule moléculaire |
C16H22N2O3 |
|---|---|
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14(7-9-18)21-15-10-17-11-15/h1-5,14-15,17H,6-12H2 |
Clé InChI |
UFLTVIUICDDSAK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OC2CNC2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
![1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B13975749.png)
![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)






![[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol](/img/structure/B13975793.png)



